



# Application Notes: Quantifying Changes in ATP Levels after Mitapivat Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Mitapivat Sulfate |           |
| Cat. No.:            | B609057           | Get Quote |

#### Introduction

Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] Pyruvate kinase is a critical enzyme in the glycolytic pathway, responsible for the final step of glycolysis where it catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, concurrently generating a molecule of adenosine triphosphate (ATP).[4][5][6] In certain genetic disorders, such as Pyruvate Kinase Deficiency (PKD), mutations in the gene encoding the red blood cell specific isoform of pyruvate kinase (PKR) lead to decreased enzyme activity, resulting in reduced ATP production.[4][7][8] This ATP deficiency can lead to red blood cell dysfunction and premature destruction, a process known as hemolysis.[4]

Mitapivat has been shown to activate both wild-type and various mutant forms of PKR, thereby increasing ATP production and decreasing levels of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[1][3] By enhancing the efficiency of glycolysis, Mitapivat aims to restore normal cellular energetics in affected red blood cells.[4][7] The quantification of intracellular ATP levels following Mitapivat treatment is a key method for evaluating its efficacy in vitro and ex vivo. This application note provides a detailed protocol for researchers to measure these changes accurately.

#### Mechanism of Action

Mitapivat acts as an allosteric activator of PKR. It binds to a site on the enzyme distinct from the active site, stabilizing the active tetrameric conformation of the protein.[2] This enhanced



stability and activity lead to a more efficient conversion of PEP to pyruvate, thus boosting ATP synthesis.[9][10]





Click to download full resolution via product page

Figure 1. Mechanism of action of Mitapivat in enhancing ATP production.

## **Data Presentation**

The following table summarizes the quantitative changes in ATP levels observed in red blood cells (RBCs) from patients with pyruvate kinase deficiency following ex vivo treatment with Mitapivat.

| Cell Type               | Treatment<br>Duration | Mitapivat<br>Concentrati<br>on | Mean Fold<br>Increase in<br>ATP | Range of<br>Fold<br>Increase | Reference             |
|-------------------------|-----------------------|--------------------------------|---------------------------------|------------------------------|-----------------------|
| PK-deficient<br>RBCs    | 6 hours               | 10 μΜ                          | 1.4                             | 1.0-2.3                      | [4][11]               |
| PK-deficient<br>RBCs    | 24 hours              | 10 μΜ                          | 1.5                             | 1.0-2.2                      | [4][7][8][11]<br>[12] |
| Healthy<br>Control RBCs | 6 hours               | 10 μΜ                          | 1.5                             | 1.3-1.7                      | [11]                  |
| Healthy Control RBCs    | 24 hours              | 10 μΜ                          | 1.6                             | 1.4-1.8                      | [4][7][8][11]         |

# **Experimental Protocols**

Principle of ATP Measurement

The most common and sensitive method for quantifying ATP is the bioluminescence assay utilizing the enzyme luciferase.[13][14] In the presence of ATP and magnesium ions, firefly luciferase catalyzes the oxidation of D-luciferin, which results in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration and can be measured using a luminometer.[14]

Protocol: Quantifying ATP in Cultured Cells Treated with Mitapivat

This protocol is designed for adherent or suspension cell lines.



#### Materials:

- · Cell line of interest
- Appropriate cell culture medium
- Mitapivat (and vehicle control, e.g., DMSO)
- Phosphate-buffered saline (PBS)
- ATP bioluminescence assay kit (e.g., CellTiter-Glo®)
- Opaque-walled 96-well plates suitable for luminescence readings
- Luminometer

#### Procedure:

- · Cell Seeding:
  - For adherent cells, seed cells in an opaque-walled 96-well plate at a density that will
    ensure they are in the exponential growth phase at the time of the assay (e.g., 1 x 104
    cells/well). Allow cells to adhere overnight.
  - For suspension cells, seed cells in an opaque-walled 96-well plate immediately before treatment (e.g., 1 x 104 cells/well).
- Mitapivat Treatment:
  - Prepare serial dilutions of Mitapivat in cell culture medium to achieve the desired final concentrations.
  - Include a vehicle control (medium with the same final concentration of DMSO as the highest Mitapivat concentration).
  - Remove the old medium (for adherent cells) and add the medium containing Mitapivat or vehicle control.



 Incubate the plate for the desired treatment duration (e.g., 6, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).

#### • ATP Measurement:

- Equilibrate the 96-well plate and the ATP assay reagent to room temperature for approximately 30 minutes before use.
- Add a volume of ATP assay reagent equal to the volume of cell culture medium in each well, as per the manufacturer's instructions.
- Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a luminometer.

#### • Data Analysis:

- Subtract the average luminescence of the blank wells (medium only) from all other readings.
- Normalize the luminescence readings of the Mitapivat-treated wells to the vehicle control wells to determine the fold change in ATP levels.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase Wikipedia [en.wikipedia.org]
- 6. An overview of structure, function, and regulation of pyruvate kinases PMC [pmc.ncbi.nlm.nih.gov]
- 7. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes | Haematologica [haematologica.org]
- 8. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]
- 10. ashpublications.org [ashpublications.org]
- 11. thalassaemia.org.cy [thalassaemia.org.cy]
- 12. scispace.com [scispace.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bmglabtech.com [bmglabtech.com]
- To cite this document: BenchChem. [Application Notes: Quantifying Changes in ATP Levels after Mitapivat Treatment In Vitro]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b609057#quantifying-changes-in-atp-levels-after-mitapivat-treatment-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com